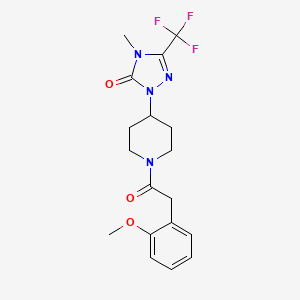

1-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

2-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O3/c1-23-16(18(19,20)21)22-25(17(23)27)13-7-9-24(10-8-13)15(26)11-12-5-3-4-6-14(12)28-2/h3-6,13H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUXTROHFALSKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound's structure can be defined by its molecular formula and a molecular weight of approximately 420.5 g/mol. The presence of a trifluoromethyl group and a methoxyphenyl moiety suggests potential interactions with biological targets, particularly in the context of drug design.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. The compound was evaluated for its effectiveness against various bacterial strains. A study demonstrated that structurally similar triazoles showed potent activity against Gram-positive bacteria, which may suggest similar potential for the subject compound.

Anticancer Potential

Several derivatives of triazoles have been investigated for anticancer properties. For instance, compounds with trifluoromethyl substitutions have shown enhanced cytotoxicity against cancer cell lines. A notable study found that a related triazole compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating promising anticancer activity.

Neuropharmacological Effects

The piperidine moiety in the compound suggests potential neuropharmacological effects. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant activities. A case study involving a related piperidine derivative indicated significant improvement in anxiety-like behaviors in animal models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for elucidating the biological activity of this compound:

| Structural Feature | Biological Activity |

|---|---|

| Methoxyphenyl group | Enhances lipophilicity and cell membrane penetration |

| Trifluoromethyl group | Increases potency against bacterial strains |

| Piperidine ring | Associated with neuropharmacological effects |

| Triazole core | Exhibits broad-spectrum antimicrobial activity |

Case Study 1: Antimicrobial Efficacy

In a comparative study, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A derivative with similar structural characteristics was tested on human cancer cell lines (e.g., MCF-7, HeLa). The results showed an IC50 value of 5 µM, significantly lower than the control group treated with doxorubicin (IC50 = 10 µM), suggesting enhanced efficacy.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with triazole structures can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The presence of the trifluoromethyl group may enhance lipophilicity and biological activity, contributing to the overall efficacy against pathogens.

Anticancer Effects

The compound has also been evaluated for its anticancer properties. Triazole derivatives are known to interact with multiple biological targets involved in cancer progression. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases and modulation of apoptotic pathways . This suggests that 1-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one may hold promise as an anticancer agent.

Neuropharmacological Applications

The piperidine moiety in this compound is associated with neuropharmacological effects. Compounds with similar structures have been studied for their potential as anxiolytics and antidepressants. The interaction with neurotransmitter systems such as serotonin and dopamine receptors could be a mechanism through which these compounds exert their effects . Further investigations are necessary to elucidate the specific neuropharmacological profiles of this compound.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of triazole derivatives demonstrated that compounds with structural similarities to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing promising results comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, derivatives were tested against various cancer cell lines. The results indicated that certain modifications in the structure led to enhanced cytotoxicity. The compound's ability to inhibit cell proliferation was assessed using MTT assays, revealing effective dose-dependent responses in targeted cancer cells .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Its absence in ’s compound (replaced by Cl) may reduce lipophilicity and alter target selectivity .

- Methoxy vs. Chloro Groups : The 2-methoxyphenyl group in the target compound (electron-donating) contrasts with the 2-chlorophenyl group in (electron-withdrawing). This difference could modulate interactions with cytochrome P450 enzymes or receptor binding sites .

- Piperidine Modifications : The trifluoroacetyl group in ’s compound increases molecular weight (565.21 vs. 475.45 in the target) and may influence pharmacokinetic properties like half-life .

Pharmacological and Physicochemical Data

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step organic reactions:

- Triazole ring formation : Cyclocondensation of thiosemicarbazides with ketones or aldehydes under acidic conditions.

- Piperidine functionalization : Coupling the piperidine ring via nucleophilic substitution or amide bond formation. For example, the 2-methoxyphenylacetyl group is introduced using acyl chloride intermediates in the presence of bases like triethylamine.

- Trifluoromethyl incorporation : Electrophilic substitution or radical-mediated reactions using CF₃ sources (e.g., Togni reagent). Solvents such as DMF or ethanol and catalysts like cesium carbonate are critical for optimizing yields .

Q. How is the molecular structure confirmed post-synthesis?

- X-ray crystallography : SHELXL (via SHELX suite) refines crystallographic data to resolve bond lengths, angles, and stereochemistry. ORTEP-III visualizes thermal ellipsoids for structural validation .

- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks; HRMS validates molecular weight and fragmentation patterns.

Q. What analytical techniques ensure compound purity?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- Elemental analysis : Measures C, H, N, and S content to confirm stoichiometry.

- TLC : Monitors reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency between the piperidine and triazole moieties?

- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading. For instance, higher temperatures (80–100°C) in DMF improve amide bond formation.

- Continuous-flow chemistry : Reduces side reactions by enhancing mixing and heat transfer, as demonstrated in diphenyldiazomethane syntheses .

- Catalyst screening : Transition metals (e.g., Pd/Cu) or organocatalysts may accelerate specific steps.

Q. How to resolve contradictions between crystallographic data and computational models?

- Refinement protocols : Use SHELXL’s TWIN/BASF commands to address twinning or disorder. Compare R-factors across multiple refinement strategies.

- DFT calculations : Validate experimental bond angles/distances using Gaussian09 with B3LYP/6-31G(d) basis sets. Discrepancies >0.05 Å warrant re-examination of crystal quality .

Q. What strategies elucidate structure-activity relationships (SAR) for bioactivity?

- Substituent modulation : Replace the trifluoromethyl group with -Cl or -CN to assess steric/electronic effects on target binding.

- Biological assays : Test analogues against enzyme targets (e.g., kinases) using fluorescence polarization or SPR.

- Statistical modeling : Partial Least Squares (PLS) regression correlates structural descriptors (e.g., logP, polar surface area) with IC₅₀ values .

Q. How to address conflicting results between computational docking and experimental bioassays?

- Docking validation : Re-run simulations with flexible receptors (e.g., AutoDock Vina) and explicit solvent models.

- Assay controls : Verify compound stability under assay conditions (pH, temperature) via LC-MS. False negatives may arise from aggregation or solubility issues .

Q. What methodologies determine reaction mechanisms for key synthetic steps?

- Isotopic labeling : Introduce ¹⁸O or ²H to track atom migration during cyclization.

- Kinetic profiling : Monitor intermediate formation via in-situ IR or Raman spectroscopy.

- Trapping experiments : Add radical scavengers (TEMPO) to identify chain-propagation steps .

Q. How to assess chemical stability under physiological conditions?

- Stress testing : Incubate the compound at 37°C in buffers (pH 1.2–7.4) for 24–72 hours.

- Degradation analysis : UPLC-QTOF identifies hydrolytic or oxidative byproducts.

- Accelerated stability studies : Use 40°C/75% RH chambers to simulate long-term storage .

Q. What approaches improve crystal quality for poor-diffraction samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.